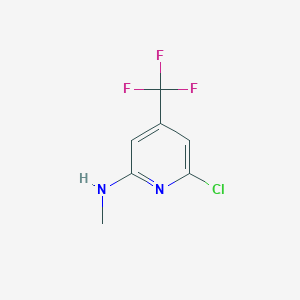
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-methylamine
描述
This compound belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in recent years due to their wide range of applications . The trifluoromethyl group is strongly electron-withdrawing, which makes it a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group attached to it . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a light yellow liquid appearance . It has a refractive index of 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .科学研究应用
Synthesis and Application in Insecticides : Tanaka et al. (1999) described a practical synthesis method for (6-chloropyridin-3-yl)methylamine, a key intermediate in neo-nicotinoid insecticides. They achieved this by selectively hydrogenating 2-chloro-5-cyanopyridine using an improved sponge nickel catalyst, yielding the desired product in 86% yield (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999).
Copper-Catalyzed C-N Bond Cleavage : Huang et al. (2013) developed an efficient copper-catalyzed method for C-N bond cleavage of aromatic methylamines, which aids in constructing pyridine derivatives. This process allows the assembly of a broad range of 2,4,6-trisubstituted pyridines from simple materials (Huang, Ji, Wu, Huang, & Jiang, 2013).
Synthesis of Pyridinones : Volochnyuk et al. (2004) investigated the reaction of α-chloro-β,β,β-trifluoroethylisocyanates with enamines, leading to the formation of a set of 4-dialkylamino-6-trifluoromethyl-5,6-dihydro-2-pyridinones. This study highlights the structural sensitivity of the reaction (Volochnyuk, Kostyuk, Bol’but, Sibgatulin, Kuklya, & Vovk, 2004).
Optically Active Triamines Synthesis : Bernauer, Chuard, and Stoeckli-Evans (1993) synthesized new optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which were used to study equilibrium behavior in solution and complex formation with copper(II) (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Coordination Compounds of Macrocylic Ligands : Lodeiro, Bastida, Bértolo, and Rodríguez (2004) described the synthesis of several oxa-aza macrocyclic ligands and their coordination compounds with various metal cations. These ligands feature different pendant arms providing diverse coordination possibilities (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
Rheniumtricarbonyl Complexes for Biomedical Applications : Griffiths et al. (2011) explored the formation of complexes from the reaction of N-acylated tris-(pyridin-2-yl)methylamine with [Re(CO)(5)Br], which have potential biomedical applications. The structure and stability of these complexes were dependent on the ligand and reaction conditions (Griffiths, Cheong, Duncanson, & Motevalli, 2011).
属性
IUPAC Name |
6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-12-6-3-4(7(9,10)11)2-5(8)13-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFATTWKJSLOMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)
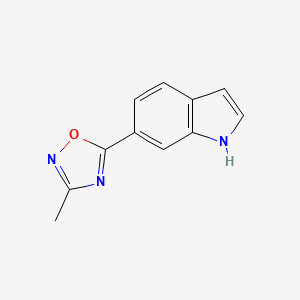
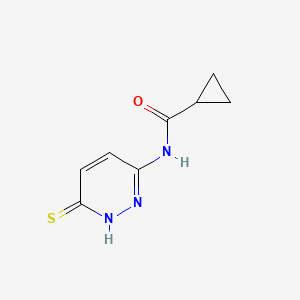
![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)
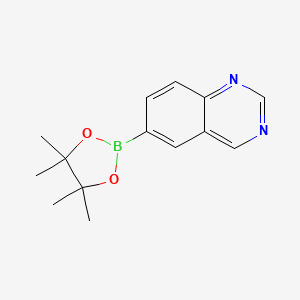
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)
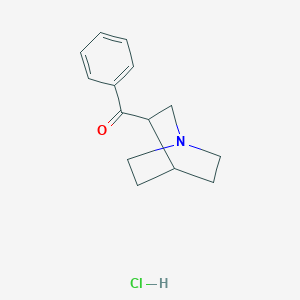
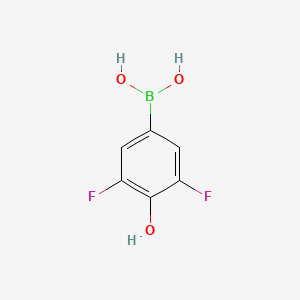
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
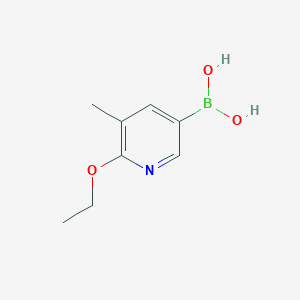
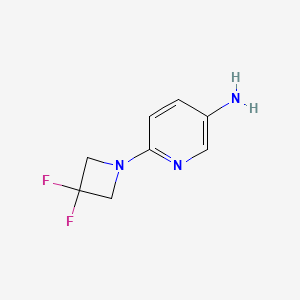
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)